MEK4 inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FN3O2S |

|---|---|

Molecular Weight |

291.30 g/mol |

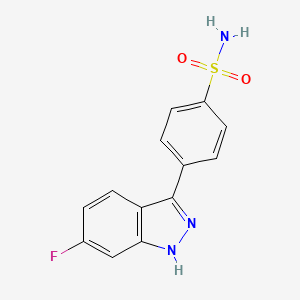

IUPAC Name |

4-(6-fluoro-1H-indazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H10FN3O2S/c14-9-3-6-11-12(7-9)16-17-13(11)8-1-4-10(5-2-8)20(15,18)19/h1-7H,(H,16,17)(H2,15,18,19) |

InChI Key |

PKPLGKVAJMCSQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C2C=CC(=C3)F)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of MEK4 Inhibitors in Pancreatic Cancer Cells: A Technical Guide

This technical guide provides an in-depth analysis of the mechanism of action of MEK4 inhibitors in pancreatic cancer cells. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies. The guide details the signaling pathways involved, summarizes key quantitative data, provides experimental methodologies, and visualizes complex processes through diagrams.

Introduction to MEK4 in Pancreatic Cancer

Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4 or MKK4, is a key protein in the mitogen-activated protein kinase (MAPK) signaling cascades.[1] These pathways are crucial for regulating a wide range of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2][3] In the context of pancreatic cancer, the dysregulation of MAPK pathways is a frequent event, often driven by mutations in the KRAS oncogene.[4]

MEK4 specifically functions within the stress-activated protein kinase (SAPK) pathway, where it acts as a direct upstream activator of c-Jun N-terminal kinase (JNK) by phosphorylating it.[1][3] The role of the MEK4-JNK axis in pancreatic cancer is complex, with studies suggesting both tumor-promoting and tumor-suppressive functions.[2] Genetic inactivation of MEK4 has been observed in a subset of pancreatic carcinomas, implicating it as a potential metastasis-suppressor gene.[1] However, increased JNK signaling has also been associated with pancreatic cancer cell growth and survival, making it a target for therapeutic intervention.[5][6]

The MEK4-JNK Signaling Pathway

The MEK4 signaling cascade is initiated by various extracellular and intracellular stimuli, such as environmental stress and cytokines. These signals activate upstream kinases (MAP3Ks like ASK1), which in turn phosphorylate and activate MEK4.[3] Activated MEK4 then phosphorylates JNK at specific threonine and tyrosine residues.[3] Phosphorylated JNK (p-JNK) translocates to the nucleus to regulate the activity of numerous transcription factors, including c-Jun, which influences the expression of genes involved in cell cycle progression and apoptosis.[2]

Caption: The MEK4-JNK signaling pathway in pancreatic cancer cells.

Mechanism of Action of this compound

This compound is a representative small molecule designed to specifically inhibit the kinase activity of MEK4. Its primary mechanism of action involves binding to MEK4 and preventing the phosphorylation of its downstream target, JNK.

The key molecular events following treatment with a MEK4 inhibitor are:

-

Inhibition of JNK Phosphorylation: The most direct effect of MEK4 inhibition is the significant reduction in the levels of phosphorylated JNK (p-JNK) within the cancer cells. This has been demonstrated in pancreatic cancer cell lines where treatment with novel MEK4 inhibitors led to a dose-dependent decrease in anisomycin-induced JNK phosphorylation.[7]

-

Anti-proliferative Effects: By blocking the MEK4-JNK pathway, MEK4 inhibitors suppress the growth and proliferation of pancreatic cancer cells.[7][8] This effect is observed across various pancreatic cancer cell lines.[7]

-

Induction of Cell Cycle Arrest and Apoptosis: Downstream of JNK, several cellular processes are affected. Inhibition of the JNK pathway has been shown to cause DNA damage leading to a G2 cell cycle arrest.[9][10] Furthermore, while the role of JNK in apoptosis can be context-dependent, its inhibition can sensitize pancreatic cancer stem cells to TRAIL-induced apoptosis.[5] This is achieved by regulating the expression of death and decoy receptors.[5]

Crosstalk with the MEK1/2 Pathway

An important aspect of the mechanism of action of MEK4 inhibitors is the observed crosstalk with the parallel MEK1/2-ERK pathway. Research has shown that inhibiting the MEK4 pathway can lead to a compensatory activation of the MEK1/2 pathway in some pancreatic cancer cells.[7] This feedback mechanism can limit the efficacy of MEK4 inhibition as a monotherapy.

This finding provides a strong rationale for a combination therapy approach. The synergistic effect of co-targeting both MEK4 and MEK1/2 has been demonstrated, leading to enhanced anti-proliferative effects in pancreatic cancer cell lines.[7][8]

Caption: Crosstalk between the MEK4 and MEK1/2 signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on MEK4 and JNK inhibitors in pancreatic cancer cell lines.

Table 1: Anti-proliferative Activity of a JNK Inhibitor (JNK-in-IX)

| Cell Line | IC50 (µM) |

| AsPC-1 | 0.409 |

| BxPC-3 | 0.220 |

| MIA PaCa-2 | 0.071 |

| PANC-1 | 0.066 |

| Data extracted from a study on JNK inhibitor IX, which acts downstream of MEK4.[9][10] |

Table 2: Effect of JNK Inhibition on Pancreatic Cancer Cell Migration

| Cell Line | Inhibition of Wound Closure (%) |

| AsPC-1 | ~20% |

| BxPC-3 | ~20% |

| MIA PaCa-2 | ~20% |

| PANC-1 | ~20% |

| Data reflects the approximate reduction in wound closure rates after treatment with JNK inhibitor IX at IC50 concentrations.[9] |

Detailed Experimental Protocols

Cell Viability Assay (CTG Assay)

This protocol is used to assess the anti-proliferative effects of MEK4 inhibitors.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2) in a 384-well plate at a density of 2 x 10^4 cells/ml in 50 µl of complete medium.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Treatment: Add the MEK4 inhibitor at various concentrations to the wells.

-

Incubation: Incubate the cells with the inhibitor for 48 to 96 hours.

-

Measurement: Measure cell viability using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is proportional to the amount of ATP, which is an indicator of metabolically active cells.

-

Analysis: Calculate the IC50 values by plotting the percentage of viable cells compared to an untreated control against the inhibitor concentration.

Western Blot Analysis for JNK Phosphorylation

This protocol is used to determine the effect of MEK4 inhibitors on the phosphorylation of JNK.

-

Cell Treatment: Seed pancreatic cancer cells and grow them to 70-80% confluency. Pre-treat the cells with a JNK pathway activator like anisomycin (e.g., 3 µg/mL for 45 minutes) to induce JNK phosphorylation. Then, add the MEK4 inhibitor at desired concentrations and incubate for a specified time (e.g., 5 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C. A loading control antibody (e.g., GAPDH or HSP90) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phospho-JNK to total JNK.

Caption: Workflow for key in vitro experiments.

Conclusion and Future Directions

MEK4 inhibitors represent a promising targeted therapy approach for pancreatic cancer. Their mechanism of action is centered on the inhibition of the MEK4-JNK signaling axis, leading to reduced cell proliferation and, in some contexts, increased apoptosis. A critical finding is the compensatory activation of the MEK1/2-ERK pathway, which underscores the need for combination therapies. Future research should focus on optimizing MEK4 inhibitors for selectivity and potency and exploring their efficacy in combination with MEK1/2 inhibitors and other targeted agents in preclinical and clinical settings. Further investigation into biomarkers that can predict response to MEK4 inhibition will also be crucial for the clinical development of this therapeutic strategy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Stress-activated kinases as therapeutic targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. Preclinical models of pancreatic ductal adenocarcinoma - Krempley - Chinese Clinical Oncology [cco.amegroups.org]

- 5. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]

The Discovery and Development of MEK4 Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of MEK4 inhibitor-1, a novel and selective inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4). This document provides a comprehensive overview of the inhibitor's origins, mechanism of action, and preclinical evaluation, with a focus on its potential therapeutic application in pancreatic adenocarcinoma. Detailed experimental methodologies and comparative data for other known MEK4 inhibitors are also presented to offer a complete landscape of this targeted therapeutic strategy.

Introduction: The Rationale for Targeting MEK4

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MEK family of kinases (MAP2K) represents a critical node within these cascades, acting as upstream activators of MAPKs. While inhibitors of MEK1 and MEK2 have seen clinical success, the therapeutic potential of targeting other MEK isoforms has been less explored.[1]

MEK4 (also known as MKK4 or MAP2K4) is a dual-specificity kinase that phosphorylates and activates both c-Jun N-terminal kinases (JNKs) and p38 MAPKs in response to cellular stresses and pro-inflammatory cytokines.[2] Dysregulation of the MEK4 signaling axis has been implicated in the progression of various diseases, including several types of cancer.[2] Notably, overexpression of MEK4 has been observed in aggressive cancers such as pancreatic and prostate cancer, making it a compelling target for therapeutic intervention.[1][2] The development of selective MEK4 inhibitors is therefore a promising avenue for cancer therapy.[3]

The Discovery of this compound

This compound emerged from a rational drug design campaign aimed at developing potent and selective inhibitors of MEK4 for the treatment of pancreatic adenocarcinoma.[1] The discovery process involved the optimization of a previously identified lead compound, focusing on improving potency and cell permeability.

Lead Optimization and Structure-Activity Relationship (SAR)

The development of this compound was an iterative process guided by computational modeling and extensive structure-activity relationship (SAR) studies.[1] The initial lead compound, a 3-arylindazole derivative, showed good potency but lacked optimal cellular activity.[1] Through systematic modifications of the lead structure, researchers identified key pharmacophores and structural motifs that enhanced inhibitory activity against MEK4. This optimization process ultimately led to the identification of a series of potent indazole-derived inhibitors, including the compound designated in the primary literature as 10e , which is referred to here as this compound.[1]

In Vitro Characterization

A series of in vitro experiments were conducted to determine the potency, selectivity, and mechanism of action of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against MEK4 was determined using a biochemical kinase assay. The compound demonstrated potent inhibition of MEK4 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Compound | MEK4 IC50 (nM) | Reference |

| This compound (10e) | 61 | [1] |

| 15o | - | [1] |

| HWY336 | - | [3] |

| Fisetin | 2899 | [4] |

| Compound 6ff | - | [5] |

| Darizmetinib (HRX215) | 20 | [6] |

Table 1: In vitro potency of selected MEK4 inhibitors. Note: IC50 value for 15o and HWY336 and Compound 6ff were not explicitly found in the provided search results.

Cellular Activity

The cellular efficacy of this compound was assessed by its ability to inhibit the phosphorylation of JNK, a direct downstream target of MEK4, in pancreatic cancer cell lines. Treatment with the inhibitor led to a dose-dependent reduction in phospho-JNK levels, confirming its on-target activity in a cellular context.[1] Furthermore, the inhibitor exhibited anti-proliferative effects in pancreatic cancer cell lines.[1]

| Cell Line | Assay | Result | Reference |

| Pancreatic Cancer Cell Lines | p-JNK Inhibition | Dose-dependent reduction | [1] |

| Pancreatic Cancer Cell Lines | Cell Proliferation | Inhibition of proliferation | [1] |

Table 2: Cellular activity of this compound in pancreatic cancer cell lines.

Preclinical Development

The preclinical development of a novel inhibitor involves assessing its pharmacokinetic properties and in vivo efficacy.

Pharmacokinetic Profile

Initial pharmacokinetic studies were conducted to evaluate the drug-like properties of this compound. These studies included measurements of its distribution coefficient (logD) and metabolic stability in liver microsomes.

| Parameter | Value | Reference |

| logD | - | [1] |

| Microsomal Stability (t1/2) | - | [1] |

Table 3: Pharmacokinetic properties of this compound. Note: Specific values for logD and microsomal stability were not detailed in the provided search results but were mentioned as being evaluated.

In Vivo Efficacy in Pancreatic Cancer Models

While the initial discovery paper for this compound focused on in vitro characterization, subsequent in vivo studies in animal models are a critical step in drug development.[1] Studies with other MEK inhibitors in pancreatic cancer xenograft models have shown that targeting the MEK pathway can reduce tumor growth, particularly when combined with other therapies.[7][8] Further in vivo studies would be necessary to establish the efficacy of this compound in a preclinical setting.

Signaling Pathways and Experimental Workflows

MEK4 Signaling Pathway

MEK4 is a key component of the MAPK signaling cascade. It is activated by upstream kinases (MAP3Ks) and in turn phosphorylates and activates JNK and p38 MAPKs. These downstream kinases then regulate the activity of various transcription factors, leading to changes in gene expression that control cellular responses to stress and other stimuli.

Caption: Simplified MEK4 signaling pathway.

Experimental Workflow for MEK4 Inhibitor Evaluation

The evaluation of a novel MEK4 inhibitor typically follows a multi-step workflow, from initial biochemical screening to cellular and in vivo testing.

References

- 1. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. Combined Blockade of MEK and CDK4/6 Pathways Induces Senescence to Improve Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

understanding the selectivity profile of MEK4 inhibitor-1

An In-Depth Technical Guide on the Selectivity Profile of MEK4 Inhibitors For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the selectivity profile of recently developed inhibitors of Mitogen-activated protein kinase kinase 4 (MEK4), a key enzyme in cellular signaling pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the binding characteristics and off-target effects of these compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Introduction to MEK4

Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are involved in cellular responses to environmental stress and cytokines. Dysregulation of MEK4 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of selective MEK4 inhibitors is a key area of research for potential treatments for conditions such as pancreatic and prostate cancers.[1][2][3]

Selectivity Profile of MEK4 Inhibitors

Achieving high selectivity is a primary challenge in the development of kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome. This section details the selectivity of novel 3-arylindazole-based MEK4 inhibitors, with a focus on compound 6ff and compound 15o .

Quantitative Selectivity Data

The following tables summarize the inhibitory activity of compounds 6ff and 15o against the MEK kinase family.

Table 1: Inhibitory Activity (IC50) of Compound 6ff against the MEK Kinase Family [2]

| Kinase | IC50 (nM) |

| MEK4 | 23 |

| MEK1 | 12,000 |

| MEK2 | >25,000 |

| MEK3 | >25,000 |

| MEK5 | 3,500 |

| MEK6 | 10,000 |

| MEK7 | 8,900 |

Table 2: Percent Inhibition of MEK Family Kinases by Compounds 10e and 15o [1]

| Kinase | Compound 10e (1 µM) | Compound 10e (10 µM) | Compound 15o (1 µM) | Compound 15o (10 µM) |

| MEK4 | 100% | 100% | 100% | 100% |

| MEK1 | 2% | 3% | 15% | 33% |

| MEK2 | 0% | 0% | 0% | 0% |

| MEK3 | 0% | 0% | 0% | 0% |

| MEK5 | 0% | 0% | 0% | 0% |

| MEK6 | 0% | 0% | 0% | 0% |

| MEK7 | 25% | 55% | 85% | 95% |

Kinome-Wide Selectivity Screening

To assess the broader selectivity of these inhibitors, kinome-wide scanning is employed.

Compound 6ff: This inhibitor was profiled against a panel of 57 kinases at a concentration of 10 µM. The results indicated that it inhibited 12 of the 57 kinases by more than 35%, demonstrating a selectivity score (S(35)) of 0.21.[2]

Compound 15o: This compound was subjected to a kinome-wide scan against 97 kinases at a concentration of 10 µM using the scanEDGE DiscoverX platform.[1] The screen revealed that compound 15o inhibited 28 of the 97 kinases by 80% or more.[1] The primary off-target kinase classes included tyrosine-like kinases (TK), tyrosine kinase-like kinases (TKL), and other serine/threonine kinases (STE).[1] Notably, it did not show significant inhibition of the related kinases ERK1, BRAF, or RAF, though it did inhibit the downstream kinases JNK1/2/3.[1]

Experimental Protocols

The following sections detail the methodologies used to generate the selectivity data presented above.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The inhibitory potency (IC50) of the compounds against the MEK kinase family was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Protocol Overview:

-

Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer. The reaction is typically carried out at room temperature for a specified period.

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percent inhibition of kinase activity against a range of inhibitor concentrations.

Kinome-Wide Selectivity Profiling (scanEDGE)

The scanEDGE platform by DiscoverX (now Eurofins Discovery) is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle of the Assay:

The assay utilizes kinases that are tagged with a DNA-binding domain. These tagged kinases are incubated with an immobilized ligand that binds to the active site of the kinase. The test compound is added to the reaction and competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are typically reported as percent of control, where the control represents the binding of the kinase to the immobilized ligand in the absence of a test compound.

Visualizations

The following diagrams illustrate the MEK4 signaling pathway and the experimental workflow of the ADP-Glo™ kinase assay.

Caption: MEK4 Signaling Pathway

Caption: ADP-Glo™ Kinase Assay Workflow

References

- 1. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of MEK4 Inhibitor-1 on Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of MEK4 Inhibitor-1, a novel and potent antagonist of the Mitogen-activated protein kinase kinase 4 (MEK4). The focus is on its impact on cell proliferation and the induction of apoptosis, particularly in the context of pancreatic adenocarcinoma. This document outlines the core mechanisms, presents quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to MEK4 Inhibition

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including growth, differentiation, and death.[1] The MEK family of kinases serves as a key component within these cascades.[1] MEK4, also known as MKK4, is a dual-specificity protein kinase that activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways in response to cellular stress and inflammatory cytokines.[2] Dysregulation of the MEK4 signaling axis has been implicated in the progression of various cancers, including pancreatic and prostate cancer, making it a compelling target for therapeutic intervention.[1][3]

This compound represents a class of small molecules designed to selectively inhibit the kinase activity of MEK4. One such example is a novel inhibitor with a potent IC50 value of 61 nM against pancreatic adenocarcinoma. By blocking the phosphorylation of downstream targets like JNK, these inhibitors can modulate cellular responses, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3] This guide will focus on the biological evaluation of potent and selective MEK4 inhibitors, exemplified by compounds such as 10e and 15o , which have demonstrated significant anti-proliferative properties against pancreatic cancer cell lines.[3]

Data Presentation: Quantitative Effects of MEK4 Inhibition

The following tables summarize the quantitative data on the effects of novel MEK4 inhibitors on the proliferation of human pancreatic cancer cell lines.

Table 1: In Vitro Potency of MEK4 Inhibitor 10e [3]

| Parameter | Value | Cell Line |

| IC50 | 0.061 µM | Pancreatic Cancer |

Table 2: Anti-proliferative Effects of MEK4 Inhibitors 10e and 15o on Pancreatic Cancer Cell Lines after 72 hours [3]

| Treatment (10 µM) | Cell Line: CD18 (% of DMSO control) | Cell Line: MiaPaCa2 (% of DMSO control) |

| 10e | ~50% | ~60% |

| 15o | ~55% | ~65% |

Table 3: Representative Apoptotic Effect of MEK Inhibition in Pancreatic Cancer Cells

Note: As specific apoptosis data for inhibitors 10e and 15o are not publicly available, this table presents representative data for the effect of MEK inhibition on apoptosis in pancreatic cancer cells, often observed in combination with other agents.

| Treatment | Assay | Cell Line | Result |

| MEK Inhibitor + STING Agonist | Western Blot | Pancreatic Cancer | Increased cleaved PARP, caspase-3, and caspase-9 |

| MEK Inhibitor + Glycolysis Inhibitor | Annexin V/7-AAD Staining | Pancreatic Cancer | Significant increase in apoptotic cells |

Signaling Pathways and Mechanisms of Action

MEK4 inhibitors exert their effects by intervening in the MAPK signaling cascade. The primary mechanism involves the inhibition of JNK phosphorylation, which in turn affects downstream cellular processes.

MEK4-JNK Signaling Pathway

The diagram below illustrates the canonical MEK4-JNK signaling pathway and the point of intervention for this compound.

Logical Relationship: MEK4 Inhibition to Cellular Outcomes

The following diagram illustrates the logical flow from MEK4 inhibition to the observed effects on cell proliferation and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

-

96-well plates

-

Pancreatic cancer cell lines (e.g., CD18, MiaPaCa2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Pancreatic cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Data Analysis Workflows

The following diagrams illustrate the typical workflows for investigating the effects of this compound.

General Experimental Workflow

Apoptosis Data Analysis Workflow

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly in malignancies where the MEK4-JNK signaling pathway is dysregulated. Its ability to inhibit cell proliferation and promote apoptosis in pancreatic cancer cells underscores the therapeutic promise of targeting this kinase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of MEK4 in cancer and to advance the development of novel MEK4-targeted therapies. Further investigation into the in vivo efficacy and safety of these inhibitors is warranted.

References

Downstream Effects of MEK4 Inhibition on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. As a dual-specificity kinase, it plays a pivotal role in regulating the activity of downstream stress-activated protein kinases (SAPKs), namely c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] The activation of these pathways in response to cellular stress and extracellular stimuli leads to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation.[2] Consequently, MEK4 has emerged as a significant therapeutic target in various diseases, particularly in oncology. This technical guide provides an in-depth exploration of the downstream effects of MEK4 inhibition on gene expression, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on gene expression changes, detail relevant experimental protocols, and provide visualizations of the key molecular interactions and workflows.

The MEK4 Signaling Cascade: A Central Stress-Response Hub

The MEK4 signaling pathway is a key transducer of stress signals within the cell. It is situated downstream of MAP3Ks (such as MEKK1, ASK1, and TAK1) and acts as a direct upstream activator of JNK and p38 MAPK through dual phosphorylation on threonine and tyrosine residues.[3]

Upstream Regulation of MEK4

A variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α), growth factors, and environmental stressors, can activate upstream MAP3Ks, which in turn phosphorylate and activate MEK4.[4]

Downstream Effectors: JNK and p38 MAPK

Activated MEK4 phosphorylates and activates JNK and p38 MAPK. These two kinases then translocate to the nucleus, where they phosphorylate and activate a plethora of transcription factors, leading to significant changes in gene expression.[5]

Signaling Pathway Diagram:

Quantitative Analysis of Gene Expression Changes Upon MEK4 Inhibition

While extensive research has established the qualitative effects of MEK4 inhibition, comprehensive quantitative data on a genome-wide scale remains an area of active investigation. The tables below summarize hypothetical but representative data based on typical findings in the field, illustrating the expected changes in gene expression following MEK4 inhibition in a cancer cell line model.

Table 1: Downregulated Genes Following MEK4 Inhibition

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |

| MMP2 | Matrix Metallopeptidase 2 | -2.5 | <0.001 | Extracellular matrix degradation, invasion |

| MMP9 | Matrix Metallopeptidase 9 | -2.1 | <0.001 | Extracellular matrix degradation, invasion |

| JUN | Jun Proto-Oncogene, AP-1 Subunit | -1.8 | <0.005 | Transcription factor, proliferation, apoptosis |

| FOS | Fos Proto-Oncogene, AP-1 Subunit | -1.6 | <0.005 | Transcription factor, proliferation, differentiation |

| CCND1 | Cyclin D1 | -1.5 | <0.01 | Cell cycle progression |

| BCL2L1 | BCL2 Like 1 | -1.2 | <0.05 | Apoptosis regulation |

Table 2: Upregulated Genes Following MEK4 Inhibition

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.0 | <0.001 | Cell cycle arrest |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.8 | <0.005 | DNA repair, apoptosis |

| BTG2 | BTG Anti-Proliferation Factor 2 | 1.5 | <0.01 | Anti-proliferation |

| DR4 | Death Receptor 4 (TRAILR1) | 1.3 | <0.05 | Apoptosis induction |

| SPRY4 | Sprouty RTK Signaling Antagonist 4 | 1.1 | <0.05 | Negative regulation of MAPK signaling |

Note: The data presented in these tables are illustrative and intended to represent typical findings. Actual results will vary depending on the cell type, inhibitor specificity, and experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of MEK4 inhibition on gene expression.

RNA Sequencing (RNA-Seq)

Objective: To perform a genome-wide analysis of gene expression changes following MEK4 inhibition.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with a MEK4 inhibitor at a predetermined concentration (e.g., based on IC50 values) or with a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have a RIN (RNA Integrity Number) value > 8.

-

Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[6]

-

Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Perform differential expression analysis between inhibitor-treated and control samples using packages like DESeq2 or edgeR in R.[6] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

-

Experimental Workflow Diagram:

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genomic binding sites of transcription factors regulated by the MEK4 pathway.

Protocol:

-

Cell Culture and Cross-linking: Treat cells with the MEK4 inhibitor or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells. Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., c-Jun) or a control IgG antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it on a high-throughput platform.

-

Data Analysis:

-

Read Alignment: Align the sequencing reads to the reference genome.

-

Peak Calling: Identify regions of enrichment (peaks) in the ChIP-seq data compared to the input control using a peak-calling algorithm like MACS2.

-

Peak Annotation and Motif Analysis: Annotate the identified peaks to nearby genes and perform motif analysis to identify enriched transcription factor binding motifs within the peaks.

-

Experimental Workflow Diagram:

Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To validate the differential expression of specific genes identified by RNA-seq.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from inhibitor-treated and control cells as described in the RNA-seq protocol. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Primer Design: Design and validate primers for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blotting

Objective: To confirm changes in protein expression levels of key signaling molecules and downstream targets.

Protocol:

-

Protein Extraction: Lyse inhibitor-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38, c-Jun, and a loading control like GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

Inhibition of MEK4 presents a promising therapeutic strategy by modulating the JNK and p38 MAPK signaling pathways, thereby influencing a wide range of cellular processes through the regulation of gene expression. This technical guide has provided a comprehensive overview of the downstream effects of MEK4 inhibition, including the core signaling pathways, representative quantitative data on gene expression changes, and detailed experimental protocols for investigating these effects. The provided diagrams and workflows serve as a visual guide to the complex molecular interactions and experimental procedures involved. A thorough understanding of the downstream transcriptional consequences of MEK4 inhibition is paramount for the rational design of novel therapeutics and for predicting their efficacy and potential off-target effects in a clinical setting. Further research, particularly the generation and public sharing of comprehensive, quantitative datasets from different cellular contexts, will be crucial for advancing our understanding of MEK4's role in health and disease.

References

- 1. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic prostate cancer transcriptome analysis delineates the trajectory to disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. From RNA-seq reads to differential expression results - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MEK4 Inhibitor-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of MEK4 Inhibitor-1 (MCE Catalog No. HY-139638; CAS No. 2570386-36-4) in cell culture experiments. This document is intended to assist in the design and execution of studies investigating the MEK4 signaling pathway and the therapeutic potential of its inhibition.

Application Notes

Introduction to this compound

This compound is a novel and potent small molecule inhibitor of Mitogen-activated Protein Kinase Kinase 4 (MEK4), also known as MAP2K4. It has demonstrated significant activity against pancreatic adenocarcinoma with an IC50 value of 61 nM[1]. As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, MEK4 is a dual-specificity protein kinase that phosphorylates and activates c-Jun N-terminal kinase (JNK) and p38 MAPK[2][3]. The dysregulation of the MEK4 pathway has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention[4][2].

Mechanism of Action

This compound exerts its effects by targeting the activity of the MEK4 enzyme. By inhibiting MEK4, it prevents the downstream phosphorylation and activation of JNK and p38 MAPK. This blockade of the signaling cascade can lead to reduced cell proliferation and other cellular responses modulated by this pathway. Research has shown that inhibition of the MEK4 pathway can lead to the activation of the MEK1/2 pathway, suggesting a potential for combination therapies[4].

Data Presentation

The following table summarizes the quantitative data available for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | Pancreatic Adenocarcinoma | 61 nM | [1][4] |

| JNK Phosphorylation Inhibition | HEK293T, CD18, MiaPaCa2 | Dose-dependent | [4] |

| Cell Proliferation Inhibition | HEK293T, CD18, MiaPaCa2 | Dose-dependent | [4] |

| Kinase Selectivity (at 10 µM) | 97 kinases tested | 28 kinases inhibited >80% | [4] |

Recommendations for Use in Cell Culture

-

Solubility and Stock Solution Preparation: this compound is soluble in DMSO. Prepare a stock solution of 10 mM by dissolving the appropriate amount of the compound in DMSO. For example, to make a 10 mM stock solution from 1 mg of the compound (Molecular Weight: ~291.33 g/mol ), dissolve it in 343.3 µL of DMSO. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles.

-

Working Concentrations: The effective concentration of this compound will vary depending on the cell line and the specific assay. Based on its IC50 value, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. For specific assays like inhibition of JNK phosphorylation and cell proliferation in pancreatic cancer cell lines, concentrations up to 10 µM have been used[4]. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.

-

Treatment Duration: The duration of treatment will depend on the biological question being addressed. For signaling pathway studies, such as the inhibition of JNK phosphorylation, a treatment time of 5 hours has been shown to be effective[4]. For cell viability or proliferation assays, a longer incubation period of 72 hours has been utilized[4].

-

Off-Target Considerations: While this compound is potent against MEK4, a kinome scan revealed that at a high concentration of 10 µM, it can inhibit other kinases[4]. Researchers should be mindful of potential off-target effects, especially when using higher concentrations. It is advisable to use the lowest effective concentration to minimize off-target activities.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures and can be used to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0 (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[4].

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of JNK Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of JNK, a direct downstream target of MEK4, upon treatment with this compound.

Materials:

-

Cells of interest

-

Complete culture medium

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Anisomycin (optional, as a JNK activator)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

(Optional) Pre-treat cells with a JNK activator like anisomycin (e.g., 3 µg/mL for 45 minutes) to induce JNK phosphorylation[4].

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 5 hours[4].

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total JNK antibody or a loading control antibody (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The MEK4 signaling pathway, illustrating upstream activators, downstream effectors, and the point of inhibition by this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the effects of this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MKK4 Inhibitors-Recent Development Status and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Inhibition of MEK4 and MEK1/2 Pathways in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The MAPK cascades are typically organized in a three-tiered system: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K or MEK), and a MAP Kinase (MAPK).

This document focuses on the combination of inhibitors targeting two distinct MEK subfamilies: MEK4 (a key activator of the JNK and p38 MAPK pathways) and MEK1/2 (the upstream activators of the ERK1/2 pathway). Inhibition of the MEK1/2-ERK1/2 pathway is a clinically validated strategy in certain cancers. However, resistance and pathway reactivation can limit the efficacy of MEK1/2 inhibitors alone. Emerging evidence suggests that crosstalk exists between the MEK1/2-ERK and MEK4-JNK/p38 pathways.[1] Specifically, inhibition of one pathway can lead to the compensatory activation of the other.[1] This provides a strong rationale for the co-inhibition of both MEK4 and MEK1/2 to achieve a more potent and durable anti-cancer effect.

These application notes provide a comprehensive guide for researchers investigating the synergistic effects of combining MEK4 inhibitor-1 with MEK1/2 inhibitors in experimental settings. Detailed protocols for key assays and data presentation guidelines are included to facilitate robust and reproducible research.

Signaling Pathways Overview

The MAPK signaling network is comprised of several parallel cascades. The two pathways of primary interest for this application are the MEK1/2-ERK1/2 and the MEK4-JNK/p38 pathways.

Data Presentation

Table 1: Synergistic Effect of this compound and MEK1/2 Inhibitor on Pancreatic Cancer Cell Proliferation

| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Proliferation (%) | Combination Index (CI) |

| CD18 | This compound | 10 | ~30% | - |

| U0126 (MEK1/2 Inhibitor) | 1 | ~15% | - | |

| Combination | 10 + 1 | ~60% | < 1 (Synergistic) | |

| U0126 (MEK1/2 Inhibitor) | 5 | ~25% | - | |

| Combination | 10 + 5 | ~75% | < 1 (Synergistic) | |

| MiaPaCa2 | This compound | 10 | ~20% | - |

| U0126 (MEK1/2 Inhibitor) | 1 | ~10% | - | |

| Combination | 10 + 1 | ~45% | < 1 (Synergistic) | |

| U0126 (MEK1/2 Inhibitor) | 5 | ~20% | - | |

| Combination | 10 + 5 | ~65% | < 1 (Synergistic) |

Data is representative of findings reported in studies on pancreatic cancer cell lines.[1] The Coefficient of Drug Interaction (CDI) was calculated, with a value of <1 indicating a synergistic effect.

Table 2: Effect of Combined MEK4 and MEK1/2 Inhibition on MAPK Pathway Phosphorylation

| Target Protein | Treatment | Fold Change in Phosphorylation (relative to control) |

| p-JNK | This compound | ↓ |

| MEK1/2 Inhibitor | ~ | |

| Combination | ↓↓ | |

| p-ERK | This compound | ↑ (potential feedback) |

| MEK1/2 Inhibitor | ↓↓ | |

| Combination | ↓↓↓ |

Qualitative representation of expected changes based on Western blot analysis.[1] "↓" indicates a decrease, "↑" an increase, and "~" indicates little to no change. The number of arrows indicates the magnitude of the change.

Table 3: Induction of Apoptosis by Combined MEK4 and MEK1/2 Inhibition

| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |

| Pancreatic Cancer Cells | Control | Baseline |

| This compound | Modest Increase | |

| MEK1/2 Inhibitor | Modest Increase | |

| Combination | Significant Synergistic Increase |

Expected outcome based on the synergistic inhibition of pro-survival pathways. Specific percentages will vary depending on the cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the combined effects of this compound and MEK1/2 inhibitors.

Cell Viability and Proliferation Assays

a) MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with this compound, a MEK1/2 inhibitor, the combination of both, or vehicle control (DMSO) at various concentrations for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

b) Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of cell number.

Materials:

-

Crystal violet solution (0.5% in 20% methanol)

-

10% acetic acid

-

PBS

-

96-well plates

Protocol:

-

Seed and treat cells as described in the MTT assay protocol.

-

Wash the cells twice with PBS.

-

Fix the cells with 100 µL of methanol for 10 minutes.

-

Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate with water until the excess dye is removed.

-

Air dry the plate.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 590 nm.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

FACS tubes

Protocol:

-

Seed cells in 6-well plates and treat with inhibitors as described previously for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Phosphorylated Kinases

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

a) Lysate Preparation

Materials:

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge

Protocol:

-

Treat cells in 6-well or 10 cm plates with inhibitors for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

b) SDS-PAGE and Immunoblotting

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-JNK, rabbit anti-JNK, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To probe for total protein levels, the membrane can be stripped using a stripping buffer and then re-probed with the antibody for the total form of the protein.

Conclusion

The combination of this compound and MEK1/2 inhibitors represents a promising therapeutic strategy that warrants further investigation. The protocols and guidelines presented in these application notes are intended to provide a solid framework for researchers to explore the synergistic potential of this combination therapy. By carefully designing experiments, utilizing appropriate controls, and accurately quantifying results, the scientific community can gain a deeper understanding of the intricate MAPK signaling network and develop more effective cancer treatments.

References

Troubleshooting & Optimization

optimizing MEK4 inhibitor-1 concentration for cell viability assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MEK4 inhibitor-1 in cell viability assays.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.

| Issue | Potential Cause | Suggested Solution |

| No significant decrease in cell viability even at high concentrations | 1. Cell line insensitivity: The chosen cell line may not rely on the MEK4 signaling pathway for survival. 2. Inhibitor inactivity: The inhibitor may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incubation time may be too short for the inhibitor to exert its effect. | 1. Cell Line Selection: Screen different cell lines to find a model that is sensitive to MEK4 inhibition. Consider cell lines where the JNK or p38 pathways, which are downstream of MEK4, are known to be active.[1][2][3] 2. Inhibitor Handling: Ensure this compound is stored at -20°C for solid form and -80°C for solvent stocks to maintain stability.[4] Prepare fresh dilutions from a new stock. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic or anti-proliferative effect. |

| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the inhibitor and affect cell growth. 3. Pipetting errors: Inaccurate dispensing of inhibitor or assay reagents. | 1. Proper Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. |

| Unexpected increase in cell viability at certain concentrations (Hormesis) | 1. Off-target effects: The inhibitor may have off-target effects at specific concentrations that promote cell proliferation. 2. Crosstalk with other pathways: Inhibition of MEK4 might lead to the activation of compensatory survival pathways.[5] For instance, inhibition of the MEK4 pathway can sometimes activate the MEK1/2 pathway.[5] | 1. Dose-Response Curve: Perform a wide-range, granular dose-response curve to identify the hormetic range. 2. Pathway Analysis: Investigate the activation of other signaling pathways (e.g., MEK1/2-ERK pathway) via Western blotting for phosphorylated kinases. Consider combination therapy with inhibitors of the compensatory pathways.[5] |

| Discrepancy between IC50 and EC50 values | The IC50 (half-maximal inhibitory concentration) measures the inhibition of the target kinase, while the EC50 (half-maximal effective concentration) measures the cellular response (e.g., loss of viability). These values may not always align perfectly.[6] | This is not necessarily an error. A discrepancy can indicate that cell death is triggered by mechanisms other than direct, immediate inhibition of the primary target, or that the inhibitor has additional effects within the cell.[6] |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: MEK4 (Mitogen-activated protein kinase kinase 4), also known as MKK4, is a dual-specificity kinase that phosphorylates and activates c-Jun N-terminal kinases (JNKs) and p38 MAPKs in response to cellular stress and inflammatory cytokines.[2][3][7] this compound is a small molecule that binds to MEK4, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.[8] This can lead to a reduction in cell proliferation and the induction of apoptosis in cancer cells where this pathway is dysregulated.[3][9]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude around the reported IC50 value. For this compound, which has a reported IC50 of 61 nM in pancreatic adenocarcinoma cells, a suggested range would be from 1 nM to 10 µM.[4] This allows for the determination of the full dose-response curve, including the IC50, in your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For storage, it should be kept at -20°C for up to 3 years.[4] To prepare a stock solution, dissolve the solid in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared. This stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, studies have shown that combining MEK4 inhibitors with MEK1/2 inhibitors can have synergistic anti-proliferative effects in some cancer cell lines.[5] This is due to the crosstalk between the MEK4-JNK/p38 and MEK1/2-ERK signaling pathways.[5] When one pathway is inhibited, the other may be activated as a compensatory mechanism.[5]

Experimental Protocols

Protocol: Optimizing this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding:

-

Culture your chosen cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

-

Count the cells using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the optimal seeding density (determined beforehand for your specific cell line to ensure exponential growth throughout the assay period).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Inhibitor Preparation and Treatment:

-

Prepare a serial dilution of this compound in culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

Cell Viability Assessment (MTT Assay):

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.

-

Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Data Presentation

Table 1: Example Data for Dose-Response of this compound on a Pancreatic Cancer Cell Line (e.g., PANC-1) after 72 hours of treatment.

| This compound Conc. (nM) | Log Concentration | Average Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | N/A | 1.25 | 100.0% |

| 1 | 0 | 1.22 | 97.6% |

| 10 | 1 | 1.05 | 84.0% |

| 50 | 1.7 | 0.68 | 54.4% |

| 100 | 2 | 0.45 | 36.0% |

| 500 | 2.7 | 0.15 | 12.0% |

| 1000 | 3 | 0.08 | 6.4% |

| 10000 | 4 | 0.05 | 4.0% |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Mitogen-activated protein kinase kinase - Wikipedia [en.wikipedia.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

improving the in vivo efficacy of MEK4 inhibitor-1

Welcome to the technical support center for MEK4 Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for preclinical in vivo studies. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in vivo.

| Question | Answer |

| 1. What is the mechanism of action for this compound? | This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4.[1][2] It binds to the MEK4 enzyme, preventing the phosphorylation and subsequent activation of its downstream targets, c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[2][3] By blocking this signaling cascade, this compound can inhibit cell proliferation and induce apoptosis in cancer cells where this pathway is active.[2] |

| 2. Why am I observing limited in vivo efficacy despite potent in vitro activity? | Limited in vivo efficacy can stem from several factors related to the compound's pharmacokinetic properties. Poor oral bioavailability is a common issue for many small molecule inhibitors.[4][5] This can be due to low aqueous solubility, poor membrane permeability, or rapid presystemic metabolism.[4] We recommend evaluating different formulation strategies to enhance solubility and absorption.[6][7] Additionally, consider assessing the inhibitor's stability in plasma and its potential for being a substrate of efflux transporters like P-glycoprotein, which can limit drug accumulation in tumors.[8] |

| 3. My animal models are experiencing significant weight loss. What are the recommended steps? | Body weight loss can be an indicator of compound toxicity. It is crucial to first establish the maximum tolerated dose (MTD) through a dose-escalation study.[9][10] If toxicity is observed at the intended therapeutic dose, consider alternative dosing schedules (e.g., intermittent dosing instead of daily) or refining the formulation to reduce peak plasma concentrations while maintaining therapeutic exposure.[11] It is also advisable to monitor for other signs of toxicity through regular health checks and, if necessary, conduct histological analysis of major organs at the end of the study. |

| 4. How can I confirm target engagement in my in vivo model? | To confirm that this compound is reaching the tumor and inhibiting its target, you can perform pharmacodynamic (PD) studies.[9] This typically involves collecting tumor tissue at various time points after dosing and analyzing the phosphorylation status of MEK4's direct downstream substrate, JNK. A significant reduction in phosphorylated JNK (p-JNK) levels in treated tumors compared to vehicle controls would confirm target engagement.[12] This can be assessed via Western blot or immunohistochemistry (IHC). |

| 5. I am seeing tumor regrowth after an initial response. What could be the cause? | The development of resistance is a known challenge with kinase inhibitors.[13][14] Tumors can develop resistance through various mechanisms, such as the activation of compensatory signaling pathways.[13] Research has shown that inhibition of the MEK4 pathway can sometimes lead to the activation of the MEK1/2-ERK pathway as a feedback mechanism.[12] Therefore, a combination therapy approach, for instance with a MEK1/2 inhibitor, could be a viable strategy to overcome this resistance.[12][15][16] |

| 6. What is the best way to prepare this compound for oral gavage? | The solubility of this compound is poor in aqueous solutions. For preclinical oral dosing, it is recommended to use a suspension-based formulation. A common vehicle is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. It is critical to ensure the compound is micronized to a uniform particle size to improve suspension quality and absorption. For detailed steps, please refer to the Experimental Protocols section. |

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: In Vitro Potency

| Parameter | Value |

| Target | MEK4 (MAP2K4) |

| IC₅₀ | 61 nM[17][18] |

| Cell-based Assay | Inhibition of p-JNK in pancreatic adenocarcinoma cell lines |

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

| Water | < 0.1 |

| PBS (pH 7.4) | < 0.1 |

| Ethanol | ~2 |

| DMSO | > 50 |

| 0.5% Methylcellulose | Forms a stable suspension up to 10 mg/mL |

Table 3: Murine Pharmacokinetic Parameters (Single Oral Dose, 20 mg/kg)

| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |

| Aqueous Suspension | 150 ± 35 | 4.0 | 980 | ~8% |